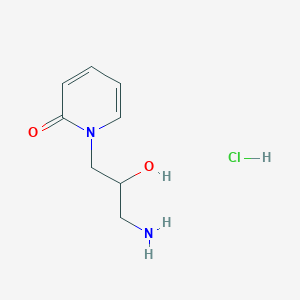

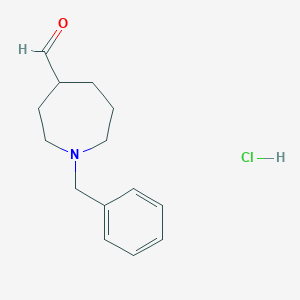

![molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8](/img/structure/B1377851.png)

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as “AMMDH”, is an organic compound with an interesting chemical structure. This compound has been studied extensively in recent years due to its unique properties, which have enabled its use in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Field: Medicinal Chemistry

- Application: These compounds have been studied for their antimicrobial activity .

- Method: The compounds were synthesized using efficient methods that produced high yields without requiring additional purification .

- Results: The synthesized compounds showed antimicrobial activity, but the specific results or quantitative data were not provided in the source .

Antiproliferative Agents

- Field: Oncology

- Application: Some studies show promising applications of this class of compounds as antiproliferative agents .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Cytotoxic Agents

- Field: Oncology

- Application: These compounds have also been studied for their cytotoxic properties .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Anticancer Agents

- Field: Oncology

- Application: There are studies that show the potential of these compounds as anticancer agents .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Protein Arginine Deiminase

- Field: Biochemistry

- Application: These compounds have been studied as inhibitors of the protein arginine deiminase .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Enzymatic Transesterification Reaction Catalyst

- Field: Biochemistry

- Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

- Field: Biochemistry

- Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .

- Method: The specific methods of application and the results were not detailed in the source .

- Results: Natural spiroketals display antibiotic, anti-anaphylactic, antiphlogistic, and antispasmolytic activity. They are also used as catalysts in the manufacture of polymers, as attractants for bark beetles, and to accelerate processes involved in the combustion of solid rocket fuel .

Antagonists of Integrin α L β 2

- Field: Biochemistry

- Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

- Field: Medicine

- Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

- Field: Biochemistry

- Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

- Field: Biochemistry

- Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

- Field: Biochemistry

- Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

- Field: Biochemistry

- Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .

- Method: The specific methods of application and the results were not detailed in the source .

- Results: Natural spiroketals display antibiotic, anti-anaphylactic [i], antlphlogistic 2, and antispasmolytic 3 a tivity. In addi=ion, they are used as catalysts in the manufacture of polymers [4], as attractants for bark beetles [5], and to accelerate processes involved in thecombustion of solid rocket fuel [6] .

Antagonists of Integrin α L β 2

- Field: Biochemistry

- Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

- Field: Medicine

- Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

- Field: Biochemistry

- Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

- Field: Biochemistry

- Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

Eigenschaften

IUPAC Name |

9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQDOXTZLVKNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCCC2CN)NC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)

![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)

![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)

methanone hydrobromide](/img/structure/B1377783.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)